molecular formula C10H18N4O B1478159 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol CAS No. 2098002-70-9

1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Cat. No.: B1478159
CAS No.: 2098002-70-9
M. Wt: 210.28 g/mol
InChI Key: VOEHJSHRLLXHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a saturated scaffold that is highly valued for its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space due to sp3-hybridization . The incorporation of a pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is significant as this scaffold is known to exhibit a wide spectrum of biological activities and is present in several clinically used drugs . The structure combines these privileged fragments with a flexible aminopropyl linker, offering researchers a versatile building block. The pyrrolidine ring contributes to the stereochemistry of the molecule and can influence key physicochemical parameters, potentially leading to improved solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug candidates . The presence of both amino and hydroxyl groups provides handles for further chemical modification, making this compound a valuable intermediate for generating structural diversity in the search for novel biologically active compounds. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminopropyl)-4-pyrazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c11-3-1-5-13-7-9(10(15)8-13)14-6-2-4-12-14/h2,4,6,9-10,15H,1,3,5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEHJSHRLLXHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCCN)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antagonists of Androgen Receptors

One of the primary applications of this compound is in the development of androgen receptor antagonists. Research indicates that compounds with similar structures can effectively inhibit androgen receptor signaling pathways, which are implicated in various cancers, particularly prostate cancer. A patent describes an improved process for synthesizing carboxamide structured androgen receptor antagonists that include derivatives of this compound .

Neurological Research

The compound's structure suggests potential neuroprotective properties. Studies have indicated that derivatives of pyrazole and pyrrolidine can exhibit neuroprotective effects against neurodegenerative diseases. Research focusing on similar compounds has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Research into related compounds has revealed antimicrobial properties, suggesting that 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol may also possess similar activities. The presence of both amino and heterocyclic groups is often associated with enhanced antibacterial and antifungal activities .

Case Study 1: Prostate Cancer Treatment

A study explored the effectiveness of pyrazole derivatives as androgen receptor antagonists in prostate cancer models. The findings indicated that compounds structurally related to this compound showed significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Neuroprotection

In another investigation, researchers examined the neuroprotective effects of pyrrolidine-based compounds on neuronal cell lines subjected to oxidative stress. Results demonstrated that these compounds could significantly reduce cell death and promote survival pathways, indicating their potential use in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound (Target) C10H19N4O 211.29 (calculated) Pyrazole, 3-aminopropyl, pyrrolidin-3-ol Hypothesized to modulate receptors due to structural analogy with imidazole derivatives; no direct data.
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol C10H18N4O 210.28 Imidazole, 3-aminopropyl, pyrrolidin-3-ol Discontinued commercial product; potential instability or synthesis challenges.
(S)-1-{2-(1-fluoro-cyclopropyl)-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol C31H35FN4O2 530.64 Quinazoline, fluorocyclopropyl, methoxyphenyl Neurotensin receptor agonist; demonstrates high molecular weight and complex pharmacophore design.
2-(5-(Cyclopropylmethyl)-3-(3-(6-(13-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-13-oxotridecanamido)hex-1-yn-1-yl)phenyl)-4-(4-sulfamoylbenzyl)-1H-pyrazol-1-yl)thiazole-4-carboxylic acid C65H81N9O9S3 1228.59 Sulfonamide, thiazole, acetylated pyrrolidine Highly complex structure with potential as a kinase inhibitor; exemplifies advanced drug design.

Key Observations:

Heterocyclic Substitution: The pyrazole group in the target compound differs from the imidazole in its analog (C10H18N4O) by one nitrogen atom and hydrogen bonding capacity.

Molecular Weight and Complexity :

  • The target compound (MW ~211) is significantly smaller than derivatives like C65H81N9O9S3 (MW 1228.59), which are designed for high specificity in therapeutic targets (e.g., kinase inhibition) but may suffer from poor bioavailability .

Functional Group Impact: The 3-aminopropyl chain in the target and its imidazole analog may enhance solubility and interaction with polar residues in biological targets. Fluorinated analogs (e.g., C31H35FN4O2) leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability .

Therapeutic Implications :

  • While the target compound lacks direct activity data, structurally related compounds (e.g., BK B2 receptor antagonists in ) highlight the relevance of pyrrolidin-3-ol derivatives in modulating disease-associated receptors .

Preparation Methods

General Synthetic Strategies

Two main synthetic strategies have been reported for preparing this compound or closely related analogs:

Detailed Preparation Methods

Nucleophilic Addition and Substitution Approach

A common approach involves the nucleophilic substitution of a halogenated pyrrolidine intermediate with a pyrazole derivative, followed by introduction of the aminopropyl side chain.

  • Key intermediate synthesis : The pyrrolidin-3-ol scaffold is often prepared as a protected derivative, such as a Boc-protected pyrrolidin-3-yl carbamate.
  • Pyrazole introduction : Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions are used to attach the pyrazolyl group at the 4-position of the pyrrolidine ring.
  • Aminopropyl side chain installation : The 3-aminopropyl substituent is introduced via alkylation or reductive amination using appropriate precursors such as 3-bromopropylamine or protected aminopropyl derivatives.
Example Reaction Conditions
Step Reagents/Conditions Yield (%) Notes
Pyrrolidin-3-ol protection Boc anhydride, base (e.g., triethylamine), solvent 80-90 Protects the hydroxyl group
Pyrazole coupling Pd2(dba)3, X-phos, t-BuONa, toluene, 110°C, inert atmosphere 38-60 Palladium-catalyzed C-N coupling
Aminopropyl substitution Alkyl halide or reductive amination, base, solvent 50-70 Introduces 3-aminopropyl side chain

Data adapted from palladium-catalyzed coupling studies and nucleophilic substitution protocols.

Multi-step Synthesis via Pyrazolopyrimidine Intermediates

A more complex synthetic route involves the preparation of pyrazolopyrimidine intermediates, which are then functionalized to introduce the pyrrolidin-3-ol and aminopropyl groups.

  • Step 1 : Synthesis of Boc-protected amino acid methyl esters.
  • Step 2 : Formation of β-ketonitriles via nucleophilic addition of acetonitrile anions.
  • Step 3 : Cyclization with hydrazine to form aminopyrazoles.
  • Step 4 : Reaction with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to yield pyrazolopyrimidones.
  • Step 5 : Deprotection and chlorination to obtain pyrazolopyrimidines.
  • Step 6 : Coupling with pyrrolidinyl carbamates under basic conditions.
  • Step 7 : Final deprotection to yield the target compound.

This approach allows for precise control over stereochemistry and substitution patterns.

Representative Reaction Scheme Summary
Step Intermediate Reagents/Conditions Yield (%) Remarks
1 Boc-protected amino acid methyl esters Boc protection, esterification 75-85 Starting material preparation
2 β-Ketonitriles Acetonitrile anion addition 60-70 Key intermediate for pyrazole formation
3 Aminopyrazoles Hydrazine treatment 65-75 Cyclization step
4 Pyrazolopyrimidones Sodium ethoxide, ethyl (E)-ethoxy-2-methylacrylate 70-80 Scaffold construction
5 Pyrazolopyrimidines Deprotection, chlorination (POCl3 or triflation) 60-70 Activation for coupling
6 Coupled intermediate Nucleophilic substitution with tert-butyl pyrrolidin-3-ylcarbamate 50-65 Introduction of pyrrolidine moiety
7 Final compound Boc deprotection 80-90 Target compound obtained

Data synthesized from detailed synthetic studies on pyrazolopyrimidine derivatives with pyrrolidine substitutions.

Research Findings and Analysis

  • The palladium-catalyzed coupling method provides a relatively straightforward route with moderate yields (~40-60%) but requires careful control of inert atmosphere and temperature to avoid side reactions.
  • The multi-step pyrazolopyrimidine route offers higher stereochemical control and flexibility in modifying substituents but involves more synthetic steps and moderate cumulative yields (~20-30% overall).
  • Protecting groups such as Boc are essential for selective functionalization of the pyrrolidine hydroxyl and amine groups.
  • Reaction conditions such as temperature (typically 0-110°C), solvents (toluene, chloroform, DMF), and bases (triethylamine, sodium ethoxide, potassium carbonate) are critical parameters influencing yield and purity.
  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield Range
Palladium-Catalyzed Coupling Halogenated pyrrolidine + pyrazole coupling, aminopropyl substitution Fewer steps, moderate yields Requires expensive catalysts, inert atmosphere 38-60% (coupling step)
Pyrazolopyrimidine Route Multi-step synthesis via amino acid esters, cyclization, coupling, deprotection High stereochemical control, versatile Longer synthesis, moderate overall yield 20-30% overall

Q & A

Basic Research Questions

Q. What are the recommended purification techniques for 1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol after synthesis?

  • Methodological Answer : Post-synthesis purification typically involves column chromatography using ethyl acetate/hexane (1:4 ratio) to isolate the target compound, followed by recrystallization from 2-propanol to enhance purity . For polar intermediates, solvent systems should be adjusted based on TLC monitoring. Ensure proper solvent removal under reduced pressure to avoid decomposition.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt standard laboratory safety practices:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to minimize inhalation risks .
  • Spill Management : Use dry sand or chemical absorbents for containment, followed by disposal in sealed containers .
  • Emergency Measures : Immediate flushing with water (15+ minutes) for eye/skin exposure, followed by medical evaluation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : 1^1H/13^13C NMR for functional group and stereochemical analysis; mass spectrometry (MS) for molecular weight confirmation.
  • Chromatography : HPLC (≥99% purity, C18 column, methanol/water gradient) to assess impurities .
  • Elemental Analysis : Verify empirical formula alignment with theoretical values.

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to systematically vary parameters (e.g., temperature, catalyst loading, reaction time) and identify optimal conditions. For example:

  • Factors : Temperature (20–80°C), solvent polarity (dichloromethane to DMF), and stoichiometric ratios (1:1 to 1:3).
  • Response Metrics : Yield, purity, and reaction time.
  • Statistical Tools : Use ANOVA to assess significance of interactions, reducing trial-and-error approaches . Computational pre-screening (e.g., DFT calculations) can narrow experimental ranges .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Quantum Chemical Modeling : Perform density functional theory (DFT) calculations to map reaction pathways (e.g., nucleophilic substitution at the pyrrolidine ring) and transition states .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with enzymes) using force fields like AMBER or CHARMM.
  • Cheminformatics : Leverage databases (e.g., Reaxys, BKMS_METABOLIC) to predict metabolic pathways or toxicity profiles .

Q. How can researchers resolve contradictions in spectroscopic data or inconsistent yields across batches?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., X-ray crystallography for stereochemical confirmation).
  • Batch Analysis : Compare reaction logs for deviations in reagent quality, moisture levels, or stirring efficiency.
  • Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points and re-run experiments under controlled conditions .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at the pyrazole or pyrrolidine rings (e.g., fluorination at the pyridine moiety ) and assess bioactivity.
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction motifs.
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) with kinetic assays (IC50_{50}/EC50_{50} determination) .

Contradiction Analysis & Troubleshooting

Q. How to address low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Mechanistic Investigation : Probe for side reactions (e.g., dimerization) via LC-MS monitoring.
  • Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling efficiency .
  • Solvent Optimization : Switch to anhydrous DMF or THF to enhance nucleophilicity of intermediates .

Q. Why do computational predictions of solubility conflict with experimental results?

  • Methodological Answer :

  • Force Field Limitations : Use explicit solvent models (e.g., COSMO-RS) instead of implicit methods for accurate solvation free energy calculations.
  • Experimental Validation : Measure solubility via shake-flask method in buffers (pH 1–13) to account for ionization effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.